![molecular formula C9H5BrN2O B12871333 2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile typically involves the reaction of 2-aminophenol with bromine to form 2-bromophenol. This intermediate is then reacted with cyanogen bromide to yield the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Molecular docking studies have shown that it can bind to proteins such as prostaglandin H2 synthase (PGHS) and trypsin, indicating its potential as an enzyme inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile: Similar structure but with the bromine atom at a different position.
2-(Benzo[d]oxazol-2-yl)acetonitrile: Lacks the bromine atom, leading to different reactivity and biological activity.
Uniqueness
2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile is unique due to the presence of the bromine atom at the 2-position, which significantly influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H5BrN2O |
|---|---|
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
2-(2-bromo-1,3-benzoxazol-4-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-9-12-8-6(4-5-11)2-1-3-7(8)13-9/h1-3H,4H2 |
Clé InChI |
YCHBERQAYMUDJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


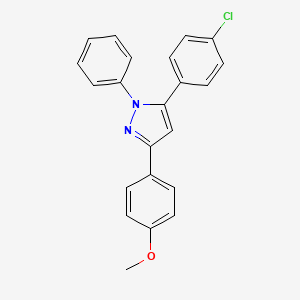
![3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12871272.png)
![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)

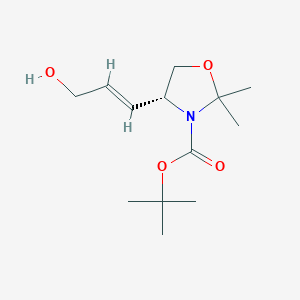
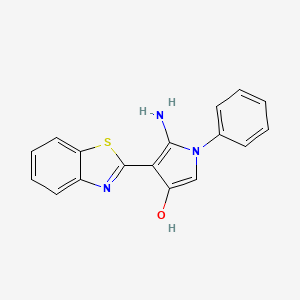
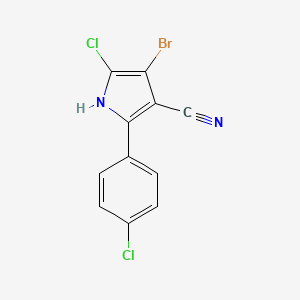
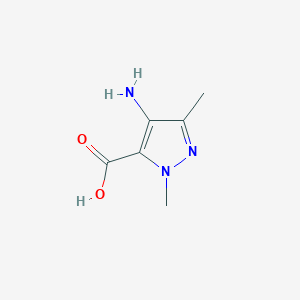
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
